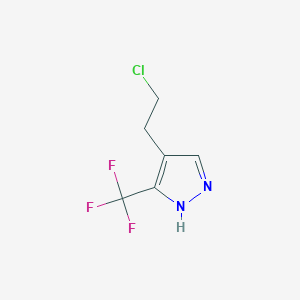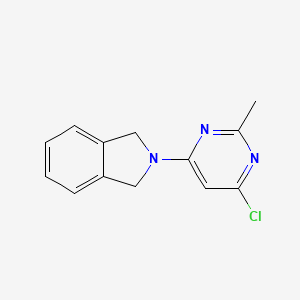![molecular formula C7H3BrClIN2 B1487836 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-75-3](/img/structure/B1487836.png)
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H3BrClIN2 and its molecular weight is 357.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Ce composé sert d’intermédiaire clé dans la synthèse d’une large gamme de composés hétérocycliques. Sa structure halogénée est particulièrement utile pour les réactions de couplage croisé, qui sont essentielles dans la construction d’architectures moléculaires complexes que l’on retrouve dans de nombreux produits pharmaceutiques .
Recherche biomédicale
En raison de sa similitude structurale avec les nucléotides, ce composé est utilisé en recherche biomédicale pour étudier les interactions avec les macromolécules biologiques. Il peut aider à comprendre les mécanismes de liaison des médicaments à leurs cibles, ce qui est crucial pour la conception de médicaments .
Science des matériaux
En science des matériaux, la structure unique du composé permet le développement de nouveaux semi-conducteurs organiques. Ces matériaux sont étudiés pour leur utilisation potentielle dans les dispositifs électroniques, tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires .
Catalyse
Les chercheurs utilisent ce composé dans des études de catalyse pour développer de nouveaux catalyseurs capables de faciliter ou d’accélérer les réactions chimiques. Cela a des implications pour rendre les procédés chimiques plus efficaces et plus respectueux de l’environnement .
Chimie agricole
En chimie agricole, les dérivés de ce composé sont explorés pour leur potentiel en tant que pesticides ou herbicides. Les halogènes présents dans le composé peuvent être essentiels pour l’activité biologique contre divers ravageurs et mauvaises herbes .
Agents antiprolifératifs
Le composé a été étudié pour ses propriétés antiprolifératives contre certaines lignées de cellules cancéreuses. Il sert d’échafaudage pour le développement de nouveaux agents anticancéreux, notamment en tant qu’inhibiteurs d’enzymes ou de récepteurs spécifiques impliqués dans la progression du cancer .
Inhibition enzymatique
Il est également étudié pour son rôle d’inhibiteur enzymatique. Par exemple, il a été utilisé dans l’étude de l’élastase des neutrophiles humains (HNE), qui est importante dans la recherche sur les maladies inflammatoires .
Sondes fluorescentes
En raison de la présence d’halogènes lourds, ce composé peut être modifié pour agir comme une sonde fluorescente. Ces sondes sont des outils précieux en biochimie et en biologie moléculaire pour l’imagerie et le suivi des processus biologiques en temps réel .
Mécanisme D'action
Target of Action
This compound is a heterocyclic compound and is often used as a building block in organic synthesis
Mode of Action
As a chemical intermediate, it is primarily used in the synthesis of more complex molecules . The specific interactions with its targets and the resulting changes are subject to the final compound it is used to synthesize.
Biochemical Pathways
As a building block in organic synthesis, its effects on biochemical pathways would be determined by the final compound it is used to create .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would be largely dependent on the final compound it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would be determined by the final compound it is used to create .
Action Environment
As a chemical intermediate, these factors would be largely dependent on the final compound it is used to synthesize .
Analyse Biochimique
Biochemical Properties
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound binds to the active site of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is essential for understanding the compound’s potential therapeutic applications, especially in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, making it a potential candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the tyrosine kinase domain of FGFRs, leading to the inhibition of their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition disrupts the normal signaling processes, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at low temperatures . Its degradation over time can lead to reduced efficacy in inhibiting FGFRs and other target enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s ability to interact with its target enzymes and proteins, thereby affecting its overall efficacy.
Propriétés
IUPAC Name |
5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYALTXITHNDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719212 | |
| Record name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092579-75-3 | |
| Record name | 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)
![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)



![[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1487759.png)



![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)



